Cas no 113451-52-8 (tert-butyl 3-azidopyrrolidine-1-carboxylate)

Tert-butyl 3-azidopyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its azide functional group, which enables efficient click chemistry applications such as Huisgen cycloaddition. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, allowing for selective deprotection under mild acidic conditions. This compound is commonly employed in the synthesis of pharmaceuticals, peptidomimetics, and other nitrogen-containing heterocycles. Its well-defined reactivity and compatibility with a range of reaction conditions make it a reliable building block for constructing complex molecular architectures. The product is typically handled under standard laboratory conditions, with precautions for azide-containing compounds.
tert-butyl 3-azidopyrrolidine-1-carboxylate structure
113451-52-8 structure
Product Name:tert-butyl 3-azidopyrrolidine-1-carboxylate
CAS No:113451-52-8
MF:C9H16N4O2
MW:212.248941421509
CID:2610854
PubChem ID:11535837
Update Time:2025-05-26

tert-butyl 3-azidopyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-azidopyrrolidine-1-carboxylate
    • NEA45152
    • SY318699
    • SCHEMBL17560435
    • 113451-52-8
    • BRNQETRAMMATCR-UHFFFAOYSA-N
    • MFCD20257710
    • EN300-62344
    • AB87525
    • AB87395
    • AFA55256
    • F79338
    • N-Boc-3-azido-pyrrolidine
    • 1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester
    • 3-Azido-1-Boc-pyrrolidine
    • DTXSID30468194
    • Inchi: 1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3
    • InChI Key: BRNQETRAMMATCR-UHFFFAOYSA-N
    • SMILES: O(C(N1CCC(C1)N=[N+]=[N-])=O)C(C)(C)C

Computed Properties

  • Exact Mass: 212.12732577Da
  • Monoisotopic Mass: 212.12732577Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.9Ų

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Additional information on tert-butyl 3-azidopyrrolidine-1-carboxylate

Introduction to Tert-butyl 3-azidopyrrolidine-1-carboxylate (CAS No. 113451-52-8)

Tert-butyl 3-azidopyrrolidine-1-carboxylate (CAS No. 113451-52-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, plays a crucial role in the synthesis of various bioactive molecules, particularly in the realm of drug discovery and medicinal chemistry.

The chemical structure of tert-butyl 3-azidopyrrolidine-1-carboxylate consists of a pyrrolidine ring substituted with an azide group at the 3-position and a tert-butyl carboxylate moiety at the 1-position. This configuration endows the compound with distinct reactivity patterns, making it a valuable intermediate in the construction of more complex molecular frameworks. The presence of the azide group, in particular, facilitates various coupling reactions, including those involving transition metals, which are widely employed in modern synthetic methodologies.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents targeting a myriad of diseases. Among these, compounds derived from heterocyclic scaffolds, such as pyrrolidine derivatives, have shown remarkable promise. The tert-butyl 3-azidopyrrolidine-1-carboxylate molecule serves as a versatile building block for the synthesis of pharmacophores that exhibit inhibitory activity against various biological targets. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes implicated in cancer progression.

The pharmaceutical industry has increasingly leveraged advanced computational techniques to predict and optimize the properties of drug-like molecules. The structural features of tert-butyl 3-azidopyrrolidine-1-carboxylate, including its rigid pyrrolidine core and electron-deficient azide group, make it an attractive candidate for structure-based drug design. By integrating experimental data with computational modeling, researchers can fine-tune the compound's chemical profile to enhance its binding affinity and selectivity for specific biological targets.

One of the most compelling aspects of tert-butyl 3-azidopyrrolidine-1-carboxylate is its role in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The azide functionality allows for palladium-catalyzed coupling with a wide range of substrates, including aryl halides and alkynes, enabling the construction of diverse molecular architectures. These reactions are not only efficient but also highly regioselective, making them indispensable tools for medicinal chemists seeking to develop novel drug candidates.

The application of tert-butyl 3-azidopyrrolidine-1-carboxylate extends beyond academic research; it has found practical utility in industrial settings as well. Pharmaceutical companies often employ this compound in large-scale syntheses to produce active pharmaceutical ingredients (APIs) for therapeutic use. Its stability under various reaction conditions and compatibility with standard synthetic protocols make it a preferred choice for industrial-scale processes.

In addition to its synthetic utility, tert-butyl 3-azidopyrrolidine-1-carboxylate has been explored in the context of bioconjugation strategies. By linking this compound to biomolecules such as antibodies or peptides, researchers can generate targeted therapeutics with enhanced specificity and efficacy. These bioconjugates are particularly relevant in the field of immunotherapy, where precise targeting is essential for maximizing therapeutic outcomes.

The growing interest in green chemistry principles has also influenced the use of tert-butyl 3-azidopyrrolidine-1-carboxylate. Efforts have been made to develop synthetic routes that minimize waste and reduce environmental impact. For instance, catalytic methods that employ recyclable ligands or water-tolerant catalysts have been investigated to improve sustainability without compromising yield or purity.

The future prospects for tert-butyl 3-azidopyrrolidine-1-carboxylate are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. As our understanding of biological systems continues to evolve, new opportunities will arise for leveraging this compound's unique properties. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible advancements that benefit society.

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